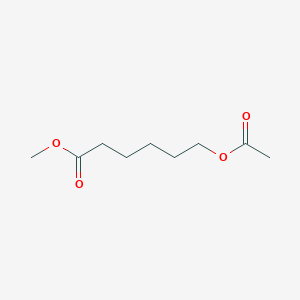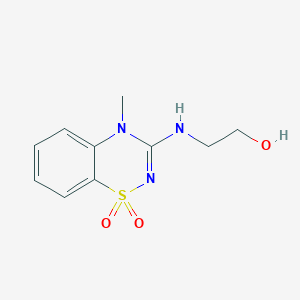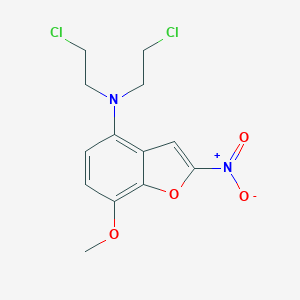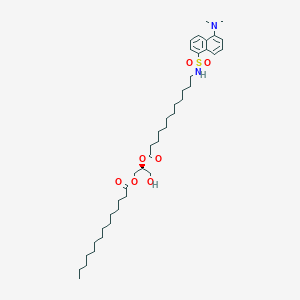
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol, also known as DAG-S16, is a synthetic lipid that has been widely used in scientific research. It is a fluorescent analog of diacylglycerol (DAG), which is an important second messenger in signal transduction pathways. DAG-S16 has been used to study the mechanism of action of DAG and its role in various biological processes.
Mécanisme D'action
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol mimics the structure of endogenous DAG and can activate PKC in a similar manner. Upon binding to the regulatory domain of PKC, 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol induces a conformational change that exposes the catalytic domain of the enzyme. This leads to the activation of PKC and subsequent phosphorylation of downstream targets.
Effets Biochimiques Et Physiologiques
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol has been shown to have various biochemical and physiological effects. It can induce insulin resistance in adipocytes by activating PKC, which impairs insulin signaling. 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to modulate lipid metabolism by regulating the activity of lipases and other enzymes involved in lipid synthesis and degradation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol is a useful tool for studying the role of DAG and PKC in various biological processes. Its fluorescent properties allow for easy detection and visualization in cells and tissues. However, it has some limitations, such as its potential toxicity and non-specific effects on other signaling pathways. Careful experimental design and appropriate controls are necessary to ensure accurate interpretation of results.
Orientations Futures
There are many potential future directions for research involving 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol. One area of interest is the development of novel PKC inhibitors based on the structure of 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol. Another area of interest is the use of 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol in the study of lipid metabolism and its role in metabolic diseases such as diabetes and obesity. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol.
Méthodes De Synthèse
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol can be synthesized by coupling 2-(12-amino-dodecanoyl)-1-myristoylglycerol with dansyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is purified by column chromatography.
Applications De Recherche Scientifique
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol has been used in various scientific research applications, including the study of signal transduction pathways, protein kinase C (PKC) activation, and lipid metabolism. It has been used to investigate the role of DAG in insulin signaling, cell proliferation, and apoptosis. 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol has also been used to study the activation of PKC in response to various stimuli, such as phorbol esters and growth factors.
Propriétés
Numéro CAS |
107141-09-3 |
|---|---|
Nom du produit |
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol |
Formule moléculaire |
C41H68N2O7S |
Poids moléculaire |
733.1 g/mol |
Nom IUPAC |
[(2S)-2-[12-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]dodecanoyloxy]-3-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C41H68N2O7S/c1-4-5-6-7-8-9-10-12-15-18-21-30-40(45)49-34-35(33-44)50-41(46)31-22-19-16-13-11-14-17-20-23-32-42-51(47,48)39-29-25-26-36-37(39)27-24-28-38(36)43(2)3/h24-29,35,42,44H,4-23,30-34H2,1-3H3/t35-/m0/s1 |
Clé InChI |
MHXBMLSWLSGPJO-DHUJRADRSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Autres numéros CAS |
107141-09-3 |
Synonymes |
2-(12-N-dansylaminododecanoyl)-1-myristoyl-sn-glycerol 2-(12-N-dansylaminododecanoyl)-1-myristoylglycerol dansyl-DAG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



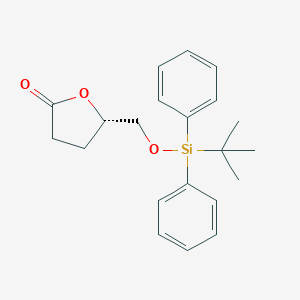

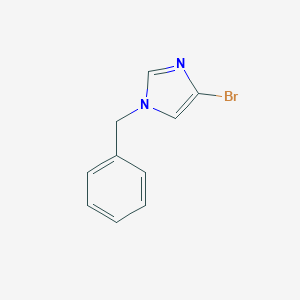
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)
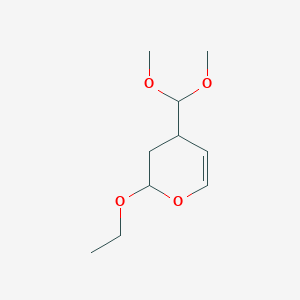
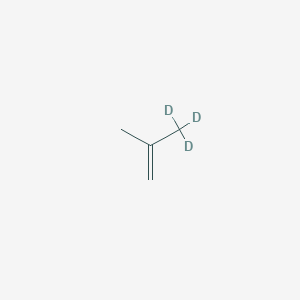
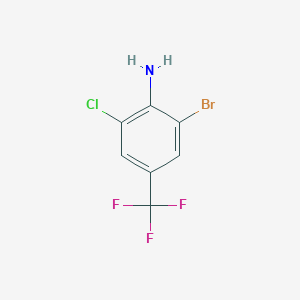
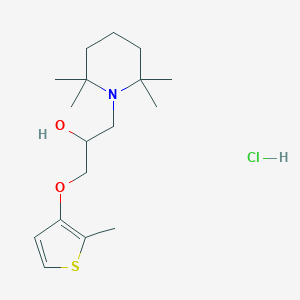
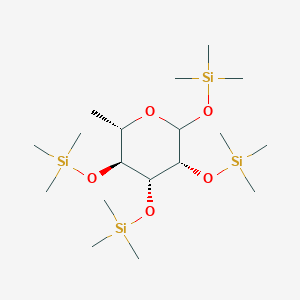
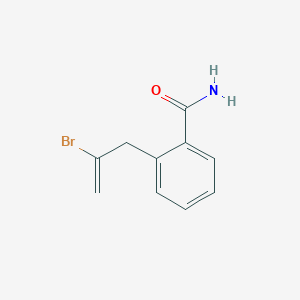
![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)
